Pyridone 6
Overview
Description
Pyridone 6 is a pan-JAK inhibitor, which potently inhibits the JAK kinase family . It has IC50s of 1 nM for JAK2 and TYK2, 5 nM for JAK3, and 15 nM for JAK1, while displaying significantly weaker affinities (130 nM to >10 mM) for other protein tyrosine kinases .
Synthesis Analysis
The synthesis of 2-pyridone-containing heterocycles, such as Pyridone 6, is considered a privileged scaffold in drug discovery due to their behavior as hydrogen bond donors and/or acceptors and nonpeptidic mimics . The synthetic approaches include multicomponent reactions (MCRs) for the synthesis of 2-pyridone-containing heterocycles .
Molecular Structure Analysis
Pyridinones are an interesting class of six-membered heterocyclic scaffolds with a nitrogen, an oxygen, and five carbon atoms . They have also been employed as bioisosteres for amides, pyridines, pyranones, pyrimidines, pyrazines, and phenol rings .
Chemical Reactions Analysis
Pyridone 6 is a potent inhibitor of JAK. It inhibited the activities of JAK1, JAK2, JAK3, and TYK2 with IC50 values of 15 nM, 1 nM, 5 nM, and 1 nM, respectively . It showed IC50 values of more than 130 nM when tested against other kinases .
Physical And Chemical Properties Analysis
The molecular formula of Pyridone 6 is C18H16FN3O . It has an average mass of 309.337 Da and a mono-isotopic mass of 309.127747 Da .
Scientific Research Applications
Anti-Hepatitis B Virus Activities
Pyridone derivatives, specifically 2-pyridone analogues, have shown significant potential in inhibiting Hepatitis B virus (HBV) DNA replication. The study by Lv et al. (2010) synthesized a series of these derivatives and evaluated their effectiveness against HBV, finding compounds with remarkable inhibitory activity and high selectivity.
Antituberculosis Properties
A study by Ng et al. (2015) discovered that 4-hydroxy-2-pyridones show promising antituberculosis activity. They are particularly effective against multi-drug resistant tuberculosis strains, highlighting their potential as a new class of anti-TB agents.
Antihypertensive Activity
The research conducted by Bergmann and Gericke (1990) focused on the antihypertensive properties of 4-(1,2-dihydro-2-oxo-1-pyridyl)-2H-1-benzopyrans. These compounds have shown significant potential as antihypertensives and are under development for treating angina pectoris.
Anti-Viral and Medical Applications
Kul'nevich et al. (1990) discussed the use of 2-pyridones in various medical applications, including anti-inflammatories, uricosurics, analgesics, and as materials for cardiotonicity. Their study, found here, highlights the diverse potential of pyridone derivatives in the medical field.
Role in Medicinal Chemistry and Synthesis
Chand et al. (2016) emphasized the significance of 2-pyridone in medicinal chemistry. As detailed in their research here, 2-pyridone is a key structural component in several drugs and serves as a synthon for various medicinal compounds.
Potential Therapeutic Applications
Several studies like those of Weir et al. (2011) and Bao et al. (2018) have pointed out the versatile therapeutic potentials of pyridone compounds, including their use in treating haematologic malignancyand as antibacterial agents against various strains like Mycobacterium smegmatis and Staphylococcus aureus.
Coordination Chemistry of Pyridone Derivatives
Rawson and Winpenny (1995) explored the coordination chemistry of 2-pyridone and its derivatives, revealing their extensive usage as bridging ligands in various metal complexes. This study, available here, highlights the significance of pyridone in the field of coordination chemistry.
Treatment of Multidrug-Resistant Tuberculosis
The research by Manjunatha et al. (2015) identified 4-hydroxy-2-pyridones as a new class of direct InhA inhibitors, showing potential in treating multidrug-resistant Mycobacterium tuberculosis.
Antifungal Activity Against Candida Albicans
Kamauchi et al. (2021) synthesized pyridone derivatives that inhibited hyphal formation in Candida albicans, as well as the formation of biofilms. This study, found here, presents the potential of pyridone compounds in antifungal applications.
Synthesis of Alkaloids and Their Derivatives
Sośnicki and Idzik (2019) highlighted the importance of 2-pyridones as precursors in the synthesis of alkaloids and alkaloid-inspired compounds. Their study, available here, demonstrates the versatility of pyridone in the synthesis of diverse chemical structures.
Pyridone Derivatives as Protein Kinase Inhibitors
Wei and Malhotra (2010) discussed the role of pyridone-conjugated cyclic amides in inhibiting protein kinases, emphasizing their potential therapeutic applications in treating various diseases, particularly cancer. Their research can be found here.
Safety And Hazards
Future Directions
Pyridinones have been adopted as an important block in medicinal chemistry that could serve as hydrogen bond donors and acceptors . With the help of feasible synthesis routes via established condensation reactions, the physicochemical properties of such a scaffold could be manipulated by adjustment of polarity, lipophilicity, and hydrogen bonding, and eventually lead to its wide application in fragment-based drug design, biomolecular mimetics, and kinase hinge-binding motifs . Most pyridinone derivatives exhibit various biological activities ranging from antitumor, antimicrobial, anti-inflammatory, and anticoagulant to cardiotonic effects . These advancements contribute to an in-depth understanding of the potential of this biologically enriched scaffold and expedite the development of its new applications in drug discovery .
properties
IUPAC Name |
4-tert-butyl-15-fluoro-3,5,10-triazatetracyclo[11.4.0.02,6.07,12]heptadeca-1(13),2(6),4,7(12),8,14,16-heptaen-11-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16FN3O/c1-18(2,3)17-21-14-10-5-4-9(19)8-12(10)13-11(15(14)22-17)6-7-20-16(13)23/h4-8H,1-3H3,(H,20,23)(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNDWQCSOSCCWIP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC2=C(N1)C3=C(C=C(C=C3)F)C4=C2C=CNC4=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16FN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40420526 | |
Record name | Pyridone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
309.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Pyridone 6 | |
CAS RN |
457081-03-7 | |
Record name | 2-tert-Butyl-9-fluoro-3,6-dihydro-7H-benz(h)imidazo(4,5-f)isoquinoline-7-one | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0457081037 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-tert-butyl-9-fluoro-1,6-dihydrobenzo[h]imidazo[4,5-f]isoquinolin-7-one | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB04716 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Pyridone 6 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40420526 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | PYRIDONE-6 | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LDX3F0CCST | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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